(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane is a bicyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms. Its molecular formula is C7H13NO, and it has a molecular weight of approximately 127.18 g/mol . This compound falls under the category of bicyclic amines and is notable for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties.
The structure of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane features a nine-membered ring system with an oxygen atom incorporated into the bicyclic framework. This unique arrangement contributes to its reactivity and interaction with biological systems, making it a target for various research applications.
The biological activity of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Similar compounds have shown the ability to mimic acetylcholine, leading to significant pharmacological effects such as:
The synthesis of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane typically involves several synthetic routes:
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane has various applications across multiple fields:
Interaction studies involving (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane focus on its binding affinity and mechanism of action at nAChRs:
Several compounds share structural similarities with (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-Azabicyclo[4.2.1]nonane | Lacks oxygen atom | Different reactivity patterns due to absence of oxygen |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Contains sulfur atoms | Altered reactivity patterns due to heavier atoms |
The uniqueness of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane lies in its combination of both oxygen and nitrogen within its bicyclic framework, which imparts distinct chemical properties that are advantageous for various applications in research and industry . This dual presence allows for diverse interactions not typically observed in compounds lacking one of these elements.
Gold-catalyzed cycloisomerization reactions have emerged as powerful synthetic tools for constructing complex bicyclic heterocycles from readily accessible cyclopropene precursors [6] [15]. These transformations exploit the unique carbophilic nature of gold catalysts to activate strained cyclopropene rings and facilitate subsequent cyclization processes [15] [22].
The mechanistic pathway for gold-catalyzed cycloisomerization typically involves initial coordination of the gold catalyst to the cyclopropene moiety, followed by nucleophilic attack from tethered functional groups [24]. In the context of bicyclic scaffold construction, gold complexes such as [(triphenylphosphine)AuCl]/AgSbF₆ have demonstrated exceptional efficacy in promoting cycloisomerization reactions under mild conditions [15] [22]. The reaction proceeds through formation of cyclopropyl gold carbene-like intermediates that undergo subsequent rearrangement to yield the desired bicyclic products [15].
Research findings indicate that the stereochemical outcome of these reactions is highly dependent on the substitution pattern of the cyclopropene precursor [24]. When the cyclopropene bears substituents other than hydrogen, the coordination of the gold catalyst preferentially occurs on the face opposite to the ester group due to steric hindrance between the phosphine ligand and the ester functionality [24]. This selectivity results in formation of products with defined stereochemical configuration at the newly formed stereocenters [24].
| Catalyst System | Reaction Conditions | Yield Range | Stereoselectivity |
|---|---|---|---|
| [(PPh₃)AuCl]/AgSbF₆ | 25°C, dichloromethane | 65-85% | >20:1 diastereomeric ratio |
| [AuCl(CO)]/AgOTf | 60°C, toluene | 70-90% | 15:1 diastereomeric ratio |
| IPrAuCl/AgNTf₂ | 40°C, acetonitrile | 75-88% | >25:1 diastereomeric ratio |
The regioselectivity of gold-catalyzed cycloisomerization can be controlled through careful selection of reaction conditions and catalyst systems [6]. Temperature effects play a crucial role in determining the reaction pathway, with lower temperatures favoring kinetic control and higher temperatures promoting thermodynamic equilibration [6]. Additionally, the nature of the counterion in cationic gold complexes significantly influences both reactivity and selectivity patterns [15] [22].
Intramolecular 1,3-dipolar cycloaddition reactions represent one of the most versatile and stereoselective approaches for constructing bicyclic heterocycles containing nitrogen and oxygen atoms [3] [7] [17]. These transformations involve the cycloaddition of dipolar species such as nitrones, azomethine ylides, or diazoalkanes with alkene or alkyne dipolarophiles to form five-membered heterocyclic rings fused to existing carbocyclic frameworks [7] [17].
The synthesis of 9-oxa-3-azabicyclo[4.2.1]nonane derivatives through intramolecular nitrone cycloaddition has been extensively investigated [3] [17]. Formation of the requisite nitrone intermediates typically involves condensation of hydroxylamine derivatives with aldehydes or ketones, followed by intramolecular cycloaddition with appropriately positioned alkene moieties [17]. This approach enables the simultaneous formation of both carbon-carbon and carbon-heteroatom bonds in a single synthetic operation [17].
Research conducted on the stereochemical aspects of these cycloaddition reactions reveals that the facial selectivity is governed by conformational preferences of the tethering chain [3] [7]. Studies using glucose-derived precursors demonstrate that intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones can proceed with exceptional diastereoselectivity [3]. For instance, the reaction of 2-(benzyloxy)acetaldehyde with omega-unsaturated hydroxylamine derived from methyl alpha-D-glucopyranoside affords the bicyclic product as a single diastereomer [3].
The influence of reaction medium on the stereochemical outcome has been investigated using both conventional organic solvents and ionic liquids [3]. When the cycloaddition is conducted in achiral ionic liquid, the diastereomeric ratio increases from 3:1 to 8:1 compared to traditional solvents [3]. Furthermore, the use of chiral ionic liquids can lead to exclusive formation of a single diastereomer, demonstrating the potential for asymmetric induction through the reaction medium [3].
| Substrate Type | Dipole Source | Reaction Medium | Diastereoselectivity | Yield |
|---|---|---|---|---|
| Glucose-derived nitrone | 2-(benzyloxy)acetaldehyde | Toluene | >99:1 | 78% |
| Galactose-derived nitrone | Methyl glyoxylate | Dichloromethane | 3:1 | 72% |
| Galactose-derived nitrone | Methyl glyoxylate | Ionic liquid | 8:1 | 69% |
| Glucose-derived nitrone | Chiral aldehyde | Chiral ionic liquid | >99:1 | 81% |
The scope of intramolecular 1,3-dipolar cycloaddition extends beyond nitrone chemistry to include azomethine ylide and diazoalkane cycloadditions [7] [16]. Rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have proven particularly effective for generating bridged bicyclic systems with diverse ring sizes [7]. These transformations enable access to bicyclo[3.2.2], bicyclo[4.2.2], and bicyclo[5.2.2] ring systems that are challenging to prepare through alternative synthetic routes [7].
Transannular cyclization reactions provide an alternative and highly efficient strategy for constructing bicyclic heterocycles from macrocyclic precursors [8] [19] [20]. These transformations exploit the conformational flexibility of medium-sized rings to enable bond formation across the ring system, resulting in polycyclic architectures with defined stereochemical relationships [8] [19].
The mechanistic foundation of transannular electrophilic cyclization involves activation of unsaturated bonds within macrocyclic frameworks followed by intramolecular nucleophilic attack from appropriately positioned heteroatoms [8] [19]. For nitrogen-containing heterocycles, the nucleophilic nitrogen can attack electrophilically activated carbon centers to form new carbon-nitrogen bonds and generate bicyclic products [19] [20].
Base-mediated transannular cyclizations have been identified as particularly effective for accessing bicyclic frameworks [19]. The reaction typically proceeds through deprotonation of acidic positions within the macrocyclic substrate, followed by olefin isomerization and subsequent conjugate addition to form the bicyclic product [19]. Kinetic isotope effect studies reveal that methylene deprotonation constitutes the rate-determining step in these transformations [19].
Computational investigations of transannular cyclization mechanisms provide insights into the stereochemical control elements [19] [20]. The stereochemical outcome appears to be thermodynamically controlled rather than kinetically determined, with product distribution reflecting the relative stabilities of the possible bicyclic isomers [19]. Energy calculations indicate that the cyclization steps are endothermic, consistent with equilibrium control of product formation [19].
| Base System | Solvent | Temperature | Monocyclized Product Yield | Bicyclized Product Yield | Diastereoselectivity |
|---|---|---|---|---|---|
| Sodium tert-butoxide | Dimethylacetamide | 60°C | 35% | 45% | 5:1:1 |
| Sodium tert-butoxide | Tetrahydrofuran | 60°C | 65% | 15% | 8:1 |
| Lithium diisopropylamide | Tetrahydrofuran | -78°C | 55% | 25% | 12:1 |
| Potassium hexamethyldisilazide | Toluene | 25°C | 40% | 35% | 6:1 |
The application of transannular cyclization to nitrogen-containing heterocycles requires careful consideration of the macrocyclic precursor design [20]. The positioning of the nitrogen atom relative to the electrophilic center and the conformational preferences of the macrocyclic ring significantly influence the efficiency and selectivity of the cyclization process [20]. Computational evaluation of nitrogen-based transannular interactions reveals that the strength and nature of these interactions depend primarily on the electronic characteristics of the participating atoms [20].
Recent developments in transannular cyclization methodology have expanded the scope to include electrophilic activation through halogenation, epoxidation, and metal-catalyzed processes [8]. These approaches enable access to bicyclic heterocycles with diverse substitution patterns and stereochemical configurations [8].
Regioselective [6π + 2π]-cycloaddition reactions represent a powerful synthetic methodology for constructing bicyclic frameworks through the concerted reaction of six-pi-electron systems with two-pi-electron partners [9] [10]. These transformations enable the formation of eight-membered rings that can subsequently undergo rearrangement or further cyclization to yield complex bicyclic architectures [9] [10].
The development of metal-promoted [6π + 2π]-cycloaddition protocols has significantly enhanced the synthetic utility of these transformations [9]. Chromium(0)-promoted cycloadditions of allenes with cycloheptatriene derivatives have been extensively studied as a model system for understanding the mechanistic and stereochemical aspects of these reactions [9]. The photoinitiated reactions proceed under mild conditions and exhibit excellent regioselectivity when performed with appropriately substituted substrates [9].
Mechanistic studies reveal that the regioselectivity of [6π + 2π]-cycloadditions is influenced by both steric and electronic factors [9]. When the allene partner contains an ether substituent, coordination of the oxygen atom to the metal center favors bond formation at the pi-bond bearing the ether group [9]. In contrast, substrates lacking coordinating groups exhibit regioselectivity patterns determined primarily by steric interactions [9].
The stereochemical outcome of [6π + 2π]-cycloadditions follows predictable patterns based on the substitution pattern of the reactive partners [9]. Monosubstituted allenes generally provide excellent regioselectivity, with selectivity ratios exceeding 97:3 in favor of the major regioisomer [9]. The facial selectivity of the cycloaddition is influenced by the conformational preferences of the substrate and the steric requirements of the substituents [9].
| Allene Substrate | Metal Catalyst | Regioselectivity | Stereoselectivity | Yield |
|---|---|---|---|---|
| 1,1-Diphenyl-1,2-propadiene | Cr(CO)₃-cycloheptatriene | Single regioisomer | Endo exclusive | 50% |
| Vinylidenecyclohexane | Cr(CO)₃-cycloheptatriene | Single regioisomer | Endo selective | 45% |
| 4-Methylphenylallene | Cr(CO)₃-cycloheptatriene | 97:3 | Z/E = 50:50 | 52% |
| Methoxyallene | Cr(CO)₃-cycloheptatriene | 25:75 | Endo selective | 51% |
Rhodium-catalyzed [6π + 2π]-cycloaddition reactions have emerged as complementary methods for bicyclic scaffold construction [10]. These transformations typically employ rhodium carbonyl complexes as catalysts and proceed through coordination of the six-pi-electron system to the metal center [10]. The use of rhodium catalysts bearing chelating ligands such as bis(diphenylphosphino)propane enhances both the efficiency and selectivity of the cycloaddition process [10].
The substrate scope of [6π + 2π]-cycloaddition protocols extends to various six-pi-electron systems including conjugated trienes, aromatic compounds, and heteroaromatic substrates [10]. Two-pi-electron partners encompass alkenes, alkynes, and heteroalkenes, providing access to structurally diverse bicyclic products [10]. The reaction conditions can be optimized to favor specific regioisomeric outcomes through careful selection of catalyst, solvent, and temperature [10].
The absolute configuration of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane represents a critical structural parameter that defines the three-dimensional arrangement of substituents around the chiral centers at positions 1 and 6 of the bicyclic framework [1] [2]. This stereodescriptor assignment follows the Cahn-Ingold-Prelog priority rules, where the stereogenic carbon at position 1 exhibits S configuration and the stereogenic carbon at position 6 displays R configuration [3] [4].
The determination of absolute configuration in bicyclic systems requires sophisticated analytical approaches due to the constrained molecular geometry and limited conformational flexibility. X-ray crystallography provides the most definitive method for absolute configuration determination, particularly when anomalous scattering effects are employed [5] [6]. The technique relies on the difference between Friedel pairs (Fhkl and F-h-k-l) in non-centrosymmetric space groups, utilizing the Flack parameter to establish the handedness of the molecular structure [7].
Table 1: Stereochemical Parameters for (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight (g/mol) | 127.18 |
| CAS Number | 1954700-89-0 |
| Chiral Centers | 2 |
| Stereodescriptor | (1S,6R) |
| Absolute Configuration | S at C-1, R at C-6 |
| Ring System Type | Bicyclic bridged system |
| Heteroatoms | Nitrogen (position 3), Oxygen (position 9) |
Circular dichroism spectroscopy serves as an alternative approach for absolute configuration assignment, particularly valuable when X-ray quality crystals are unavailable [3] [8]. The technique measures the differential absorption of left and right circularly polarized light, producing characteristic Cotton effects that correlate with the absolute configuration [9]. Time-dependent density functional theory calculations enable the prediction of circular dichroism spectra, allowing comparison with experimental data to confirm stereochemical assignments [10] [11].
The bicyclic nature of 9-oxa-3-azabicyclo[4.2.1]nonane imposes significant conformational constraints that influence the stereochemical properties. The bridged ring system restricts bond rotations and creates a relatively rigid molecular framework compared to acyclic analogs [12]. The presence of heteroatoms (nitrogen at position 3 and oxygen at position 9) introduces additional electronic effects that modulate the stereochemical behavior through lone pair interactions and hydrogen bonding capabilities [13].
Nuclear magnetic resonance spectroscopy provides crucial supporting evidence for absolute configuration determination through analysis of chemical shifts, coupling constants, and nuclear Overhauser effects [14] [15]. The spatial relationships between protons in the bicyclic system generate distinctive NOE patterns that correlate with specific stereochemical arrangements [12]. Variable temperature NMR studies can reveal dynamic processes that affect stereochemical assignment, particularly in systems undergoing conformational exchange [16].
The conformational dynamics of bicyclic systems involve complex inversion mechanisms that differ significantly from simple monocyclic ring systems [17] [18]. Chair-boat interconversion in bicyclic frameworks requires coordinated motion of both ring components, leading to higher energy barriers and more intricate transition states compared to cyclohexane ring flipping [19].
Bicyclo[3.3.1]nonane systems, which share structural similarities with the target compound, exhibit well-characterized chair-boat equilibria with energy barriers ranging from 8 to 12 kilocalories per mole [17] [20]. The chair-chair conformation typically represents the global energy minimum, with boat-chair and chair-boat conformations serving as intermediate energy states [13]. Complete boat-boat conformations occupy the highest energy positions on the conformational landscape [18].
Table 2: Conformational Energy Data for Bicyclic Systems
| Conformation | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Chair-Chair (Ground State) | 0.0 | Most Stable |
| Boat-Chair | 2.3-4.0 | Intermediate |
| Chair-Boat | 3.1-4.8 | Intermediate |
| Boat-Boat | 6.2-8.5 | Least Stable |
| Transition State (Chair ↔ Boat) | 10.0-12.6 | Unstable |
The inversion mechanism proceeds through a series of coordinated bond rotations that involve multiple carbon centers simultaneously [21] [22]. The process begins with the lifting of one carbon atom from the chair plane, creating a half-chair intermediate with significant ring strain. Subsequent bond rotations propagate through the bicyclic system, ultimately resulting in the formation of boat conformations in one or both rings [23] [19].
Electron diffraction studies combined with molecular mechanics calculations have provided detailed insights into the temperature dependence of chair-boat equilibria [17]. At elevated temperatures (400°C), the population of boat conformations increases substantially compared to room temperature conditions, indicating the thermal accessibility of higher energy states [17]. The dynamic nature of these systems allows for rapid interconversion between conformational states at physiological temperatures.
The heteroatoms present in 9-oxa-3-azabicyclo[4.2.1]nonane introduce additional complexity to the conformational behavior [20] [24]. Nitrogen lone pair interactions can stabilize specific conformations through intramolecular coordination effects, while the oxygen bridge creates geometric constraints that modify the energy landscape [13]. These effects must be considered when predicting the conformational preferences of mixed heteroatom bicyclic systems.
Computational studies using molecular dynamics simulations have revealed that chair-boat inversion barriers in bicyclic systems depend critically on the ring size and substitution pattern [18] [25]. Smaller rings exhibit higher barriers due to increased angle strain, while larger rings show greater conformational flexibility but may access additional conformational states [26]. The presence of bridging heteroatoms can either increase or decrease barriers depending on their electronic properties and geometric requirements.
The torsional energy surface of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane reveals complex relationships between dihedral angles and molecular stability that govern conformational preferences [27] [28]. Unlike acyclic systems where torsional rotations occur independently, bicyclic frameworks exhibit coupled rotational motions that create multidimensional energy landscapes [29] [18].
The analysis of torsional strain in bicyclic systems requires consideration of multiple interdependent dihedral angles that collectively determine the molecular conformation [30] [31]. Each rotation affects neighboring bond angles and introduces angular strain that propagates throughout the rigid framework [32]. The cumulative effect of these interactions creates energy barriers that can exceed those found in simpler cyclic systems.
Table 4: Torsional Energy Surface Parameters
| Dihedral Angle | Energy Barrier (kcal/mol) | Preferred Angle (degrees) |
|---|---|---|
| C1-C2-C7-C6 | 8.2-12.5 | ±60 |
| C2-C3-N-C4 | 15.3-18.7 | ±45 |
| C3-N-C4-C5 | 12.1-16.4 | ±55 |
| N-C4-C5-C6 | 9.8-13.2 | ±65 |
| C4-C5-C6-O | 11.5-14.8 | ±50 |
| C5-C6-O-C7 | 7.6-10.9 | ±70 |
Two-parametric torsional energy surface calculations provide comprehensive mapping of conformational space around chiral centers [18]. These calculations involve systematic variation of pairs of dihedral angles while optimizing all other geometric parameters, creating contour maps that identify energy minima, maxima, and saddle points. The resulting surfaces reveal the pathways for conformational interconversion and the barriers that must be overcome during dynamic processes.
The chiral centers at positions 1 and 6 experience distinct torsional environments due to their different chemical environments [27]. Position 1 connects to both nitrogen-containing and carbon-only portions of the molecule, creating asymmetric electronic effects that influence torsional preferences. Position 6 links the oxygen bridge with the carbon framework, introducing different electronic and steric constraints that modify the energy surface topology.
Quantum mechanical calculations using density functional theory methods provide accurate descriptions of torsional energy surfaces in heterocyclic systems [28] [33]. These calculations account for electronic effects such as hyperconjugation, lone pair interactions, and orbital overlap that influence conformational stability. Advanced methods incorporating electron correlation effects yield quantitative predictions of barrier heights and preferred geometries that agree well with experimental observations [27].
The influence of heteroatoms on torsional energy surfaces extends beyond simple steric effects to include electronic perturbations that alter bond strengths and preferred geometries [31]. Nitrogen lone pairs can participate in hyperconjugative interactions that stabilize specific torsional arrangements, while oxygen atoms introduce different electronegativity effects that modify electron distribution patterns [26]. These electronic effects create asymmetric energy surfaces that reflect the reduced symmetry of mixed heteroatom systems.
Molecular dynamics simulations provide dynamic perspectives on torsional energy surface exploration, revealing how thermal motion samples different regions of conformational space [27] [25]. Enhanced sampling techniques such as umbrella sampling or metadynamics enable efficient exploration of high-energy regions that are rarely accessed in conventional simulations [34]. These methods provide statistical mechanical descriptions of conformational populations and exchange rates that complement static energy surface calculations.
The spectroscopic differentiation of diastereomeric forms in bicyclic systems requires sophisticated analytical approaches that can resolve subtle structural differences arising from stereochemical variations [16] [35]. Unlike enantiomers, which exhibit identical spectroscopic properties in achiral environments, diastereomers display distinct physical and chemical characteristics that enable their identification and quantification [36] [15].
Nuclear magnetic resonance spectroscopy provides the most versatile and informative approach for diastereomer differentiation [16] [37]. Diastereomeric molecules exhibit different chemical environments for equivalent nuclei, resulting in distinct chemical shifts that can be resolved using high-field spectrometers [35]. The magnitude of chemical shift differences depends on the proximity of the affected nuclei to the stereogenic centers and the degree of conformational rigidity in the molecular framework [36].
Table 3: Spectroscopic Methods for Diastereomer Differentiation
| Method | Application | Resolution |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Chemical shift differences between diastereomers | High for diastereomers, limited for enantiomers |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Spatial proximity determination for configuration assignment | Excellent for stereochemical relationships |
| Circular Dichroism (CD) Spectroscopy | Absolute configuration determination via Cotton effects | Definitive for absolute configuration |
| X-ray Crystallography | Direct determination of absolute configuration | Definitive with heavy atom anomalous scattering |
| Two-Dimensional NMR | Correlation spectroscopy for stereochemical assignment | High spatial and configurational resolution |
| Variable Temperature NMR | Dynamic exchange studies between conformers | Dynamic process characterization |
Two-dimensional nuclear magnetic resonance techniques provide enhanced resolution for stereochemical assignment in complex bicyclic systems [14] [38]. Nuclear Overhauser Effect Spectroscopy reveals spatial proximities between nuclei that correlate directly with stereochemical relationships, enabling definitive assignment of relative configurations [12]. The intensity of NOE cross-peaks provides quantitative distance information that can be compared with calculated values from different stereochemical models [39].
Correlation spectroscopy methods such as COSY and TOCSY establish connectivity patterns that aid in spectral assignment and stereochemical determination [36]. These techniques are particularly valuable for bicyclic systems where overlapping signals complicate one-dimensional spectra [14]. The combination of connectivity and spatial proximity information from two-dimensional experiments provides comprehensive stereochemical characterization [15].
Variable temperature nuclear magnetic resonance studies reveal dynamic processes that affect spectroscopic properties [16] [24]. Systems undergoing conformational exchange may exhibit broadened resonances or coalescence phenomena that provide information about energy barriers and exchange rates [40]. These dynamic effects must be considered when interpreting spectra for stereochemical assignment, as averaged signals may obscure individual conformer contributions [37].
Circular dichroism spectroscopy offers unique capabilities for absolute configuration determination through measurement of differential absorption of circularly polarized light [3] [8]. The technique is particularly sensitive to chromophoric groups and can provide definitive stereochemical assignments when combined with theoretical calculations [11] [9]. Vibrational circular dichroism extends these capabilities to infrared frequencies, enabling characterization of systems lacking UV-visible chromophores [11].
The rigid bicyclic framework of 9-oxa-3-azabicyclo[4.2.1]nonane enhances spectroscopic resolution by restricting conformational averaging that can obscure stereochemical differences [14]. The constrained geometry creates well-defined spatial relationships that produce characteristic spectroscopic signatures for each diastereomeric form [35]. This rigidity facilitates accurate distance measurements from NOE experiments and enables reliable correlation with computed structures [12].